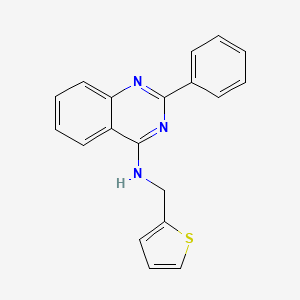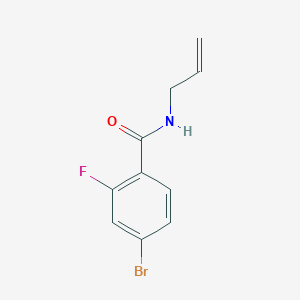
2-cyano-N-(3-cyanophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-cyanophenyl)benzenesulfonamide, also known as TCS 5861528, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, TCS 5861528 has been found to exhibit unique properties that make it a promising candidate for a range of applications beyond its traditional use as an antimicrobial agent.
Wirkmechanismus
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 exerts its effects through the inhibition of various enzymes and signaling pathways in cells. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which plays a critical role in cell survival and proliferation. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in cells, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to have neuroprotective effects, suggesting its potential as a therapeutic agent in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 is its specificity for certain enzymes and pathways, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528. One area of interest is the development of new analogs and derivatives of this compound with improved solubility and potency. Another area of research is the investigation of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528's potential as a therapeutic agent in other diseases beyond cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its interactions with other molecules in cells.
Synthesemethoden
The synthesis of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-4-cyanopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with a yield of approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-cyano-N-(3-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-4-3-6-13(8-11)17-20(18,19)14-7-2-1-5-12(14)10-16/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYAXJEVOFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

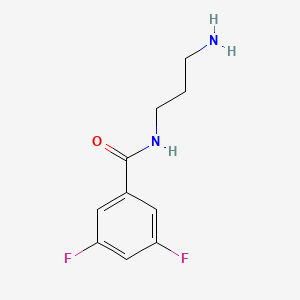
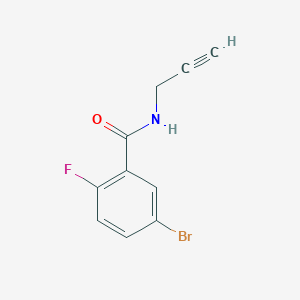
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
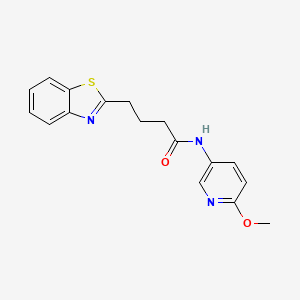

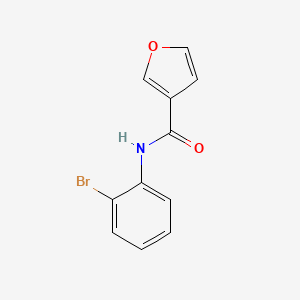
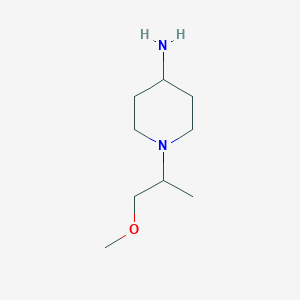
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
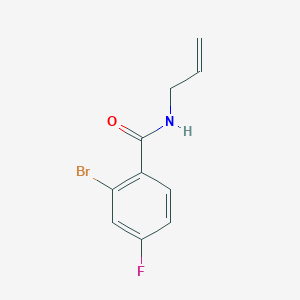
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
